molecular formula C22H35NO2 B405047 N-cyclopentyl-4-(decyloxy)benzamide

N-cyclopentyl-4-(decyloxy)benzamide

Cat. No.: B405047
M. Wt: 345.5g/mol
InChI Key: SSJDDVHSEHNXHM-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(decyloxy)benzamide is a benzamide derivative characterized by a cyclopentyl amine group attached to the benzamide core and a decyloxy (10-carbon alkoxy) substituent at the para position of the aromatic ring. This structure combines lipophilic (decyloxy) and moderately polar (amide, cyclopentyl) moieties, influencing its physicochemical properties, such as solubility and membrane permeability.

Properties

Molecular Formula

C22H35NO2

Molecular Weight

345.5g/mol

IUPAC Name

N-cyclopentyl-4-decoxybenzamide

InChI

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-11-18-25-21-16-14-19(15-17-21)22(24)23-20-12-9-10-13-20/h14-17,20H,2-13,18H2,1H3,(H,23,24)

InChI Key

SSJDDVHSEHNXHM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CCCC2

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents Key Properties/Activities Reference
N-cyclopentyl-4-(decyloxy)benzamide Cyclopentylamide, decyloxy (C10 alkoxy) Lipophilic backbone; potential HAT modulation (inferred)
N-cyclopentyl-4-(methanesulfonamido)benzamide Cyclopentylamide, methanesulfonamido Higher polarity due to sulfonamide; molecular weight 282.36 g/mol
N-(4-Aminophenyl)-4-(decyloxy)benzamide (4c) 4-Aminophenylamide, decyloxy White powder, mp 153–154°C; IR/NMR data available
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide Tetradecanoyl (C14 acyl), 3-carboxyphenyl PCAF HAT inhibition (79% at 100 μM)
HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide) Hydroxamic acid, phenylacetyl HDAC inhibition; IC50 100–200 μM; lower toxicity (LD50 1.29 g/kg)

Key Observations:

  • Lipophilicity : The decyloxy chain in this compound enhances lipophilicity compared to sulfonamide-containing analogs (e.g., N-cyclopentyl-4-(methanesulfonamido)benzamide), which may improve membrane permeability but reduce aqueous solubility .
  • Biological Activity: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives) show potent HAT inhibition (up to 79% at 100 μM), suggesting that the decyloxy group in this compound could similarly modulate enzyme activity . 4-carboxy) also plays a role .
Pharmacological Potential
  • Anticancer Activity: HPAPB, a benzamide-based HDAC inhibitor, exhibits comparable tumor suppression to SAHA (vorinostat) but with lower toxicity (LD50 1.29 vs. 0.77 g/kg) . This highlights the therapeutic promise of benzamides with optimized substituents.
  • Antioxidant Activity : Benzamide thioureas with electron-donating groups (e.g., 4-hydroxyphenyl or 4-methoxyphenyl) show >85% inhibition in antioxidant assays, suggesting that the decyloxy group’s electron-withdrawing nature may require balancing for similar efficacy .

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